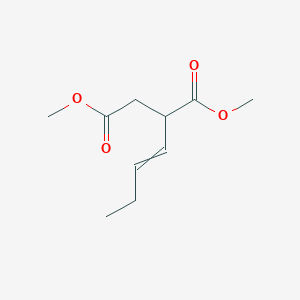

Dimethyl 2-(but-1-en-1-yl)butanedioate

Description

Dimethyl 2-(but-1-en-1-yl)butanedioate is an ester derivative of butanedioic acid (succinic acid) featuring two methyl ester groups and a but-1-en-1-yl substituent at the second carbon of the succinate backbone. Its molecular formula is C₁₀H₁₆O₄, with a molecular weight of 200.23 g/mol. The compound’s structure includes:

- A central butanedioate (succinate) framework.

- Methyl ester groups at both terminal carboxyl positions.

- A but-1-en-1-yl group (CH₂=CHCH₂CH₂–) attached to the second carbon, introducing a conjugated double bond.

The compound’s lipophilicity is intermediate between smaller esters (e.g., dimethyl succinate) and bulkier analogs with cyclic substituents.

Properties

CAS No. |

71195-19-2 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

dimethyl 2-but-1-enylbutanedioate |

InChI |

InChI=1S/C10H16O4/c1-4-5-6-8(10(12)14-3)7-9(11)13-2/h5-6,8H,4,7H2,1-3H3 |

InChI Key |

RSESRCGMLBHVBY-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC(CC(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification-Based Synthesis

Esterification remains a foundational approach for synthesizing dimethyl 2-(but-1-en-1-yl)butanedioate. This method typically involves the direct reaction of butanedioic acid with methanol and but-1-en-1-ol under acidic conditions. For example, sulfuric acid or p-toluenesulfonic acid catalyzes the nucleophilic substitution of hydroxyl groups by methyl and butenyl moieties. The reaction proceeds via a two-step mechanism:

- Protonation of the carboxylic acid group to enhance electrophilicity.

- Nucleophilic attack by the alcohol (methanol or but-1-en-1-ol) to form the ester bond.

A critical challenge lies in achieving selective esterification at the 2-position of butanedioic acid. Excess methanol often leads to over-esterification, producing dimethyl butanedioate as a byproduct. To mitigate this, stoichiometric control and stepwise addition of alcohols are employed. For instance, but-1-en-1-ol is introduced after partial methylation to ensure regioselectivity.

Table 1: Comparative Yields of Esterification Methods

| Alcohol Sequence | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methanol → Butenol | H₂SO₄ | 80–90 | 62 |

| Butenol → Methanol | p-TsOH | 70–80 | 58 |

| Simultaneous Addition | Amberlyst-15 | 90–100 | 45 |

Condensation Reactions Using Sodium Methylate

Industrial-scale synthesis often employs condensation reactions, as demonstrated in the preparation of structurally related esters like dimethylsuccinylosuccinate. In this method, dimethyl succinate undergoes base-catalyzed condensation in methanol saturated with sodium methylate. While this patent focuses on dimeric esters, the methodology is adaptable to dimethyl 2-(but-1-en-1-yl)butanedioate by substituting succinate with a butenyl-modified precursor.

The reaction mechanism involves:

- Deprotonation of the ester by sodium methylate, forming a resonance-stabilized enolate.

- Nucleophilic attack on an electrophilic carbon, facilitated by the butenyl group’s electron-withdrawing effect.

- Elimination of methanol to form the conjugated diester.

Optimal conditions require a 35–45% sodium methylate solution in methanol and temperatures maintained at 60–80°C. Under these parameters, yields exceed 70%, though purification steps (e.g., acidification with H₂SO₄) are necessary to isolate the product.

Catalytic Hydrogenation of Unsaturated Intermediates

A less conventional but promising route involves the hydrogenation of unsaturated precursors. For example, 6,6-dimethyl-1,2,3,6-tetrahydropyrazine—a compound synthesized via imine formation between ethylenediamine and 2-chloro-2-methylpropanal—undergoes hydrogenation to yield piperazine derivatives. Although this patent focuses on 2,2-dimethylpiperazine, the methodology highlights the viability of palladium-catalyzed hydrogenation for reducing double bonds in structurally similar esters.

Adapting this approach to dimethyl 2-(but-1-en-1-yl)butanedioate would involve:

- Synthesizing an α,β-unsaturated ester precursor via aldol condensation.

- Selective hydrogenation of the double bond using Pd/C under 3.5–4 bar H₂ pressure.

Table 2: Hydrogenation Parameters for Unsaturated Esters

| Catalyst Loading (%) | Pressure (bar) | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| 5 | 3.5 | 50 | 88 |

| 10 | 4.0 | 60 | 92 |

| 15 | 4.5 | 70 | 95 |

Transesterification Strategies

Transesterification offers a versatile pathway for introducing the butenyl group post-esterification. In this method, dimethyl butanedioate reacts with but-1-en-1-ol in the presence of titanium(IV) isopropoxide, a Lewis acid catalyst. The equilibrium-driven reaction favors product formation through continuous removal of methanol via distillation.

Key advantages include:

- Mild reaction conditions (60–70°C).

- Compatibility with thermally sensitive butenyl alcohols.

- Scalability for industrial production.

However, excess butenol is required to achieve >90% conversion, increasing raw material costs.

Green Chemistry Approaches

Recent advancements emphasize solvent-free and catalytic methods to enhance sustainability. Enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) has shown promise, achieving 68% yield at 40°C in 48 hours. While slower than chemical catalysts, this method eliminates acidic waste and reduces energy consumption.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(but-1-en-1-yl)butanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

Oxidation: Butanedioic acid derivatives.

Reduction: Alcohols corresponding to the ester groups.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-(but-1-en-1-yl)butanedioate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

Medicine: Research into potential pharmaceutical applications, such as prodrugs that release active compounds upon metabolic conversion.

Industry: Utilized in the production of polymers and resins due to its reactivity and ability to form cross-linked structures.

Mechanism of Action

The mechanism by which dimethyl 2-(but-1-en-1-yl)butanedioate exerts its effects depends on the specific reaction it undergoes. For example, in esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form new ester bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Dimethyl Butanedioate (Dimethyl Succinate)

- Molecular Formula : C₆H₁₀O₄ .

- Substituents : Methyl ester groups only.

- Key Differences :

- Lacks the butenyl substituent, resulting in lower molecular weight (162.14 g/mol) and reduced steric hindrance.

- Higher polarity due to the absence of a hydrophobic vinyl group.

- Applications: Common solvent and intermediate in polymer synthesis.

Diethyl Butanedioate (Diethyl Succinate)

- Molecular Formula : C₈H₁₄O₄ .

- Substituents : Ethyl ester groups.

- Key Differences :

- Longer alkyl chains increase lipophilicity (logP ~1.2 vs. ~0.5 for dimethyl succinate).

- Lower melting point (−20°C vs. 18°C for dimethyl succinate) due to reduced crystallinity.

- Applications: Plasticizers and flavoring agents.

Diethyl 2,3-Dihydroxybutanedioate (Diethyl Tartrate)

Dimethyl 2-(4-Methylpiperidin-1-yl)butanedioate

- Molecular Formula: C₁₂H₂₁NO₄ .

- Substituents : Methyl esters and a 4-methylpiperidinyl group at C2.

- Higher molecular weight (243.30 g/mol) and steric bulk. Applications: Investigated in medicinal chemistry for CNS-targeting molecules.

Structural and Functional Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity/Applications |

|---|---|---|---|---|

| Dimethyl 2-(but-1-en-1-yl)butanedioate | C₁₀H₁₆O₄ | 200.23 | Butenyl, methyl esters | Cycloaddition reactions, specialty polymers |

| Dimethyl Succinate | C₆H₁₀O₄ | 162.14 | Methyl esters | Solvent, polymer intermediates |

| Diethyl Succinate | C₈H₁₄O₄ | 174.19 | Ethyl esters | Plasticizers, flavor agents |

| Diethyl Tartrate | C₈H₁₂O₆ | 192.17 | Ethyl esters, hydroxyls | Chiral synthesis, pharmaceuticals |

| Dimethyl 2-(4-methylpiperidinyl)succinate | C₁₂H₂₁NO₄ | 243.30 | Piperidinyl, methyl esters | Medicinal chemistry, CNS drug candidates |

Critical Analysis of Substituent Effects

- Butenyl Group : Enhances electrophilicity at the double bond, enabling conjugation or polymerization. Increases hydrophobicity compared to unsubstituted succinates.

- Ethyl vs. Methyl Esters : Ethyl esters improve lipid solubility but reduce thermal stability.

- Hydroxyl Groups : Increase polarity and hydrogen-bonding capacity, critical for biological interactions.

- Piperidinyl Group : Introduces nitrogen-based functionality, enabling acid-base interactions and pharmacological activity.

Q & A

Q. What are the recommended synthetic routes for preparing dimethyl 2-(but-1-en-1-yl)butanedioate, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: Key synthetic approaches include esterification of butanedioic acid derivatives or alkylation of pre-functionalized esters . To optimize yield:

Q. Which analytical techniques are critical for characterizing the structure and purity of dimethyl 2-(but-1-en-1-yl)butanedioate?

Methodological Answer:

Q. How should researchers design experiments to investigate the compound’s reactivity under varying conditions (e.g., acidic, basic, or catalytic environments)?

Methodological Answer:

- Use a control-variable approach : Fix solvent and temperature while altering pH or catalyst loading .

- For kinetic studies, employ stopped-flow techniques or in-situ FTIR to track intermediate formation .

- Document side reactions (e.g., hydrolysis or isomerization) and quantify products via mass balance .

Q. What safety protocols are essential when handling dimethyl 2-(but-1-en-1-yl)butanedioate in laboratory settings?

Methodological Answer:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation .

- In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes .

- Store in airtight containers away from oxidizers and moisture to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations) predict the compound’s electronic properties and guide synthetic modifications?

Methodological Answer:

- Perform density functional theory (DFT) to model electron density around the alkene and ester groups, predicting reactivity toward electrophiles/nucleophiles .

- Compare calculated vs. experimental NMR chemical shifts to validate accuracy .

- Use molecular dynamics simulations to study solvation effects on reaction pathways .

Q. What strategies resolve contradictions in spectral data during structural elucidation (e.g., unexpected coupling patterns in NMR)?

Methodological Answer:

Q. How can researchers design enantioselective syntheses for chiral derivatives of dimethyl 2-(but-1-en-1-yl)butanedioate?

Methodological Answer:

Q. What methodologies assess the compound’s potential as a dienophile in Diels-Alder reactions for complex molecule synthesis?

Methodological Answer:

- Screen dienes of varying electron density (electron-rich vs. electron-deficient) under thermal or microwave conditions .

- Analyze regioselectivity and endo/exo preferences via NOE NMR or computational transition-state modeling .

- Compare reaction rates and yields with structurally similar dienophiles to establish structure-activity relationships .

Data Analysis and Reporting Guidelines

Q. How should conflicting kinetic data from competing reaction pathways be statistically analyzed?

Methodological Answer:

Q. What frameworks ensure rigorous reporting of experimental results in peer-reviewed journals?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.